4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a benzaldehyde moiety. This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrolidine in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in ethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Nitro-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: 4-Amino-2-(pyrrolidin-1-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(1-Pyrrolidinyl)benzaldehyde: Similar structure but lacks the nitro group.
4-(1-Pyrrolidinyl)piperidine: Contains a piperidine ring instead of a benzaldehyde moiety.
Uniqueness: 4-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-nitro-2-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)7-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXYDGKSUGBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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